molecular formula C21H14N2O2S B2670311 N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide

N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide

Cat. No.: B2670311
M. Wt: 358.4 g/mol
InChI Key: WUYJTKVQECUKMU-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide is a synthetic compound built on a privileged molecular scaffold, positioning it as a candidate for investigation in multiple therapeutic areas. The core structure of N-benzothiazol-2-yl benzamide derivatives is recognized in medicinal chemistry for its diverse pharmacological potential and ability to interact with critical biological targets. Research on analogous compounds indicates this chemical class possesses significant promise in oncology. Similar molecules have demonstrated potent anticancer activity against various cell lines, including prostate cancer (PC-3), with mechanisms under investigation involving the inhibition of enzymes like human germ cell alkaline phosphatase (hGC-ALP) . Furthermore, the benzothiazole-benzamide architecture is a known pharmacophore in metabolic disease research. Certain derivatives act as effective allosteric activators of human glucokinase (GK), a key regulatory enzyme in glucose metabolism, making them interesting subjects for type 2 diabetes treatment studies . The compound's potential is further supported by its suitability for computational molecular modeling and docking studies, a characteristic of its structural family, allowing researchers to evaluate its binding affinity and interaction mechanisms with protein targets such as epidermal growth factor receptor (EGFR) and others . This reagent is offered to the scientific community to facilitate advanced research in drug discovery and development.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-benzoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2S/c24-19(14-6-2-1-3-7-14)15-10-12-16(13-11-15)20(25)23-21-22-17-8-4-5-9-18(17)26-21/h1-13H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYJTKVQECUKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.

Chemical Structure and Properties

This compound features a benzothiazole moiety fused with a benzamide group. This unique structure contributes to its biological properties, particularly in anti-inflammatory and anticancer activities. The compound is classified as a benzothiazole derivative, which is known for various pharmacological effects.

Anti-inflammatory Activity

The primary mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the arachidonic acid pathway, leading to the production of inflammatory mediators such as prostaglandins. By inhibiting COX activity, the compound effectively reduces inflammation and related symptoms.

Anticancer Activity

Preliminary studies indicate that this compound may also possess anticancer properties. Its structural features suggest potential interactions with molecular targets involved in cancer pathways. Further research is needed to fully elucidate these interactions and confirm its efficacy against various cancer types.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis, demonstrating its potential as an antitumor agent.

Table 1: Summary of Biological Activities

Activity Effect Reference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells
AntioxidantReduction of oxidative stress
AntibacterialInhibition of bacterial growth

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammatory markers in a model of induced inflammation. The compound exhibited a dose-dependent response, indicating its potential for therapeutic use in inflammatory diseases.
  • Antitumor Activity : In another study, this compound was tested against various cancer cell lines. Results showed that it effectively inhibited cell growth and induced apoptosis, suggesting its role as a promising candidate for cancer therapy.

Synthesis and Modification

The synthesis of this compound involves several steps, including the formation of the benzothiazole moiety followed by acylation to form the final product. Researchers are actively exploring modifications to enhance its biological activity and selectivity against specific molecular targets.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide and its analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) XLogP3 Key Functional Groups Reference
This compound 4-Benzoyl 358.4 Not reported 4.9 Benzoyl, amide, benzothiazole
N-(benzo[d]thiazol-2-yl)benzamide (1.2b) None 255.21 190–198 ~3.2* Amide, benzothiazole
N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) 4-Chloro 289.01 202–212 ~3.8* Chloro, amide, benzothiazole
N-(benzo[d]thiazol-2-yl)-2-methylbenzamide (1.2c) 2-Methyl 269.01 290–300 ~3.5* Methyl, amide, benzothiazole
Compound 3l () 3-Methylphenyl ~350† 106–181 Not reported Methylphenyl, amide, benzothiazole
Compound 8 () Triazole-benzamide 632.15 280–282 (decomp.) Not reported Triazole, benzothiazole, amide

*Estimated based on structural similarity.
†Approximated from synthesis data.

Key Observations:
  • Substituent Effects : The benzoyl group in the target compound increases molecular weight and lipophilicity (XLogP3 = 4.9) compared to simpler analogs like 1.2b (XLogP3 ~3.2). Chloro (1.2e) and methyl (1.2c) substituents elevate melting points, likely due to enhanced intermolecular forces (e.g., halogen bonding or van der Waals interactions) .
  • Complexity vs.
Spectral Data
  • IR Spectroscopy : The target compound’s benzoyl group would show a strong C=O stretch near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . However, triazole derivatives (e.g., compounds 7–9 in ) lack this band due to tautomeric shifts, highlighting structural differences .
  • NMR : The para-benzoyl group in the target compound would produce distinct aromatic proton signals (δ ~7.5–8.5 ppm) in ¹H-NMR, differing from ortho-substituted analogs like 1.2c (δ ~2.5 ppm for methyl) .

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